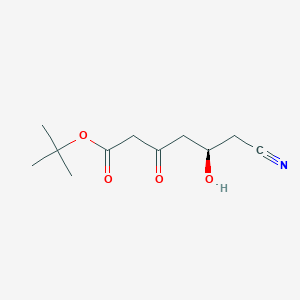

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate involves several biochemical and chemical methods. For instance, carbonyl reductase from Rhodosporidium toruloides has been used for the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a closely related compound, in both mono and biphasic media. This enzymatic approach yields high conversion rates and enantiomeric excess, demonstrating the efficiency of biocatalysis in synthesizing complex organic compounds (Liu et al., 2018). Directed evolution of carbonyl reductase from Rhodosporidium toruloides further improves the stereoselective synthesis of such intermediates, highlighting the potential of genetic and enzymatic optimization in organic synthesis (Liu et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate and its derivatives has been elucidated using various analytical techniques. For example, the crystal structure of related compounds, such as tert-butyl Nα-tert-butoxycarbonyl-L-(S-trityl)cysteinate, reveals the importance of weak intermolecular bonding in stabilizing the molecular conformation. This underscores the intricate balance between different types of chemical interactions in determining the overall structure of organic molecules (Kozioł et al., 2001).

Chemical Reactions and Properties

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate undergoes various chemical reactions, including oxidation and reduction, which are critical in its transformation into valuable pharmaceutical ingredients. Studies on similar compounds, such as the conversion of 6-tert-butyl-2,3-epoxy-5-cyclohexene-1,4-dione to its hydroxyl derivatives by liver enzymes, provide insights into the metabolic pathways and chemical properties of tert-butyl cyano derivatives. These reactions often involve stereoselective transformations, highlighting the compound's significance in synthesizing enantiomerically pure substances (Tajima et al., 1999).

Physical Properties Analysis

The physical properties of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate, such as solubility, melting point, and stability, are crucial for its handling and application in chemical synthesis. These properties are influenced by the compound's molecular structure and the presence of functional groups. The study of closely related compounds, such as the synthesis and characterization of tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, sheds light on the impact of substituents on the physical characteristics of such compounds (Çolak et al., 2021).

Chemical Properties Analysis

Understanding the chemical properties of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate is essential for its application in organic synthesis. This includes its reactivity with different chemical reagents, stability under various conditions, and its behavior in chemical transformations. Research on analogous compounds, like the (E,R,R)-5-alkyliden-2-tert-butyl-6-methyl-1,3-dioxan-4-one, provides valuable information on the reactivity and potential applications of tert-butyl cyano derivatives in organic synthesis (Amberg & Seebach, 1990).

Wissenschaftliche Forschungsanwendungen

Initiation of Free-Radical Addition Reactions : Tert-Butyl hydroperoxide, a related compound, can initiate free-radical addition reactions of alcohols to acrylic and maleic acid methyl esters, leading to mainly induced decomposition and a small proportion of complex formation with alcohol (Ogibin, Palanuer, & Nikishin, 1968).

Enzymatic Applications : TBE-reducing enzymes from rat liver cytosol have potential applications in understanding and treating diseases related to oxidative stress (Tajima et al., 1999).

Catalytic Hydrogenation : Chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones, when hydrogenated, lead to cis-2,6-disubstituted 1,3-Dioxan-4-one, showing potential in synthetic chemistry (Noda & Seebach, 1987).

Synthesis of Stereosiomers : Alcohol dehydrogenases can selectively synthesize three out of four possible stereoisomers of tert-Butyl 5-Hydroxy-4-methyl-3-oxohexanoate, enabling the selective synthesis of these stereoisomers (Lüdeke, Richter, & Müller, 2009).

Method for Preparing Enantiomers : A method for preparing tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate with high enantiomeric excess and diastereomeric ratio has been developed (Sun, Xu, Wu, & Yang, 2007).

Enzymatic Synthesis Improvements : The mutant alcohol dehydrogenase from Lactobacillus kefir significantly improves the biocatalytic efficiency of synthesizing tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, highlighting its potential in production processes (He, Chen, Wu, Yang, & Xu, 2015).

Synthesis of Neuroexcitants : A method for enantioselective synthesis of both enantiomers of a neuroexcitant compound demonstrates the versatility of this chemical in neuroscientific research (Pajouhesh et al., 2000).

Carbonyl Reductase Evolution for Drug Synthesis : Directed evolution of carbonyl reductase for the stereoselective synthesis of tert-butyl (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate, a key intermediate in drug synthesis, shows application in pharmaceutical manufacturing (Liu et al., 2017).

Fluorescence-based High-Throughput Screening : A study involving fluorescence-based screening for engineered aldo-keto reductase with improved catalytic performance and extended substrate scope indicates potential benefits for the pharmaceutical industry (Qiu et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQZKUWBWPJBPY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

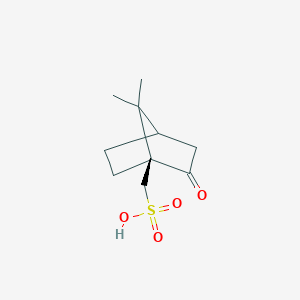

![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)

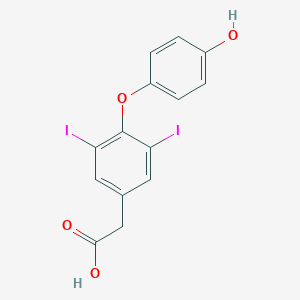

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)

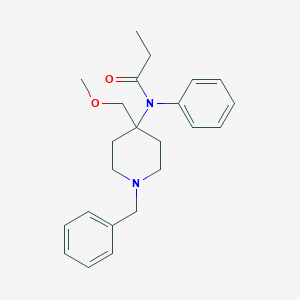

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)

![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)